2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Fluorescence quantum yield Photophysics Spectroscopy

Choose BBOT (CAS 7128-64-5) for applications where consistent blue fluorescence and matrix compatibility are non-negotiable. Its central thiophene bridge and tert-butyl substituents deliver an absolute quantum yield ≥0.60 with minimal solvent polarity dependence, outperforming stilbene-bridged analogs such as BBS or simple oxazoles like PPO. Melting point 199–203°C, decomposition >220°C—engineered for medium-temperature thermoplastics (PVC, PS, PE, PP, ABS). High solubility in toluene (5.3 g/100 mL) and chlorobenzene (10.2 g/100 mL) ensures uniform dispersion during compounding. Validated for solid-state dye lasers and liquid scintillation counting of low-energy beta emitters (³H, ¹⁴C). Generic substitution risks batch failure from fluorescence quenching or thermal degradation.

Molecular Formula C26H26N2O2S
Molecular Weight 430.6 g/mol
CAS No. 7128-64-5
Cat. No. B047129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
CAS7128-64-5
Synonyms2,2’-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)]-benzoxazole; _x000B_2,2’-(2,5-Thiophenediyl)bis(5-tert-butyl)-benzoxazole;  2,2’-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)]benzoxazole;  2,2’-(2,5-Thiophenediyl)bis[5-tert-butylbenzoxazole];  2,5-Bis(5-tert
Molecular FormulaC26H26N2O2S
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C
InChIInChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3
InChIKeyAIXZBGVLNVRQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT, CAS 7128-64-5): Product Specification and Baseline Characterization


2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (CAS 7128-64-5), commonly designated BBOT, is a heterocyclic organic fluorophore belonging to the benzoxazolyl-thiophene class. The compound is characterized by a central thiophene bridge symmetrically substituted with two 5-tert-butyl-benzoxazole moieties [1]. It is a pale green to yellow crystalline powder with a melting point of 199–203°C and a decomposition temperature exceeding 220°C . BBOT exhibits intense blue fluorescence with maximum absorption at approximately 373–375 nm (in ethanol) and emission around 435–440 nm [2]. The compound is insoluble in water but readily soluble in common organic solvents including toluene, acetone, chlorobenzene, and chloroform .

Why Generic Substitution of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (CAS 7128-64-5) Fails: Key Performance Variability Among Benzoxazole Analogs


Generic substitution among benzoxazole-based optical brighteners or laser dyes is not scientifically justified due to substantial variation in quantum yield, photostability, thermal tolerance, and matrix compatibility across structurally similar compounds. The central thiophene bridge and tert-butyl substituents of BBOT confer a distinct combination of high absolute quantum yield (Φ(fl) ≥ 0.60) with minimal solvent polarity dependence [1], a property not uniformly shared by stilbene-bridged analogs such as BBS (4,4′-bis(2-benzoxazolyl)stilbene) or simple oxazoles like PPO (2,5-diphenyloxazole) [2]. Furthermore, processing temperature constraints are critical: BBOT (melting point ~200°C) is suitable for medium-temperature thermoplastic processing, whereas high-temperature engineering plastics require alternatives such as OB-1 (melting point ~350–360°C) [3]. Substitution without empirical verification risks batch failure due to fluorescence quenching, thermal degradation, or phase separation in the target matrix.

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT): Quantitative Performance Evidence Versus Comparator Compounds


Absolute Quantum Yield (Φfl) of BBOT: Solvent-Independent High Efficiency Compared to Stilbene-Bridged Analog BBS

BBOT exhibits an absolute fluorescence quantum yield (Φfl) ≥ 0.60 across a range of solvent polarities and proticities, including both solution and polymeric film matrices [1]. In contrast, the stilbene-bridged analog BBS (4,4′-bis(2-benzoxazolyl)stilbene) exhibits marked solvent-dependent quenching behavior, with Φfl values declining substantially in polar media due to enhanced nonradiative deactivation [1]. The high and stable quantum yield of BBOT is attributed to its rigid thiophene-bridged π-conjugated structure combined with sterically shielding tert-butyl groups, which suppress aggregation-induced quenching and minimize solvent-polarity effects on excited-state relaxation [1].

Fluorescence quantum yield Photophysics Spectroscopy Benzoxazole fluorophores

Laser Performance in Sol-Gel Matrices: BBOT Versus PPO and POPOP

In a comparative study of oxazole laser dyes embedded in silica-based sol-gel glass matrices, BBOT demonstrated superior quantum yield and lasing performance relative to both PPO (2,5-diphenyloxazole) and POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene) [1]. Under nitrogen laser pumping at 337.1 nm, BBOT in sol-gel glass exhibited higher photostability and maintained lasing output over extended pulse counts compared to the copolymer (MMA/HEMA) matrix [1]. The sol-gel host was found to enhance the quantum yields of all tested dyes; however, BBOT's performance in this restricted medium was notably senior to that of the comparators [1].

Laser dye Solid-state laser Photostability Sol-gel Oxazole dyes

Photostability in Polyolefin Films: BBOT Fluorescence Retention Under UV Irradiation

The photostability of BBOT in LDPE films was quantitatively assessed under UV irradiation (250–400 nm spectrum). In unprotected LDPE films, the initial fluorescence intensity of BBOT decreased by 15% to 40% upon irradiation [1]. However, through optimization of a multilayer film architecture incorporating cross-linked adhesive layers and light-screening components, the light stability of BBOT-containing LDPE films was increased to up to 400% of the original value [1]. The study further identified that the 250–300 nm spectral region is responsible for photodegradation, whereas the 300–400 nm region drives the desired fluorescence emission [1].

Photostability LDPE film Optical brightener Fluorescence degradation Polymer additives

Analytical Purity Specification: HPLC-Grade BBOT for Reproducible Research and Industrial QC

Commercially available BBOT is supplied with certified analytical purity specifications suitable for demanding research and industrial quality control applications. Standard grade material from TCI (Product Number B1554) is specified with HPLC purity ≥ 99.0 area% and purity by total nitrogen analysis ≥ 99.0% [1]. Sublimed-grade material (Product Number B4221) maintains the same ≥ 99.0% HPLC purity with a narrower melting point range of 200.0–204.0°C, indicating higher crystalline homogeneity . Scintillation-grade BBOT from SRL is assayed at ≥ 99% purity (UV) with defined solubility criteria (10% solution in chloroform yields clear solution) .

HPLC purity Quality control Analytical standard Fluorescent tracer Certificate of Analysis

Solubility Profile in Common Organic Solvents: Processing Compatibility for Polymer Formulations

BBOT exhibits a quantitatively defined solubility profile across a range of organic solvents relevant to polymer processing and formulation. Reported solubilities (g/100 mL) are: chlorobenzene 10.2; tetrachloromethane 5.9; tetrahydrofuran 5.5; toluene 5.3; xylene 5.5; cyclohexane 3.3; acetone 0.5; DMF 0.8; dioctyl phthalate 0.7; methanol 0.05; water 0.01 . The high solubility in chlorinated and aromatic solvents facilitates uniform dispersion in solvent-based coatings, inks, and solution-processed polymer blends. The negligible water solubility (0.01 g/100 mL) ensures minimal leaching in aqueous environments .

Solubility Formulation Polymer processing Dispersion Optical brightener

Optimal Application Scenarios for 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) Based on Quantitative Performance Evidence


Medium-Temperature Thermoplastic Optical Brightening (PVC, PS, PE, PP, ABS)

BBOT (melting point 196–203°C, decomposition temperature >220°C) is optimally suited for optical brightening of thermoplastics processed below 220°C, including PVC, polystyrene, polyethylene, polypropylene, and ABS . The compound's high solubility in aromatic solvents (toluene 5.3 g/100 mL, chlorobenzene 10.2 g/100 mL) facilitates uniform dispersion during compounding or masterbatch preparation . For high-temperature engineering plastics (e.g., polycarbonate, PET requiring >250°C processing), alternatives such as OB-1 (melting point ~350–360°C) are indicated [1].

Solid-State Dye Laser Media and Photostable Fluorophore Research

BBOT exhibits superior laser performance and photostability in silica-based sol-gel glass matrices compared to PPO and POPOP when pumped with nitrogen laser at 337.1 nm [2]. This performance profile supports its selection for solid-state dye laser development, particularly in applications requiring extended operational lifetimes under pulsed UV excitation. The compound's absolute quantum yield of ≥0.60 across diverse solvent environments [3] further qualifies it as a reference standard in photophysical studies.

Liquid Scintillation Counting and Radiation Detection

BBOT functions as a primary luminophore and wavelength shifter in liquid scintillation counting, where its emission spectrum (maximum ~435–440 nm) matches the sensitivity range of photomultiplier tubes [4]. Scintillation-grade BBOT (assayed at ≥99% purity) is specifically formulated for detecting low-energy beta emitters including tritium and carbon-14 [4]. Comparative studies in polyvinyl toluene-based plastic scintillators have evaluated BBOT alongside p-terphenyl and PPO, with detection properties such as Compton edge and detection efficiency characterized [5].

Solvent-Based Coatings, Inks, and Varnishes

The high solubility of BBOT in chlorobenzene (10.2 g/100 mL), toluene (5.3 g/100 mL), and THF (5.5 g/100 mL) enables its effective incorporation into solvent-borne coatings, printing inks, lacquers, and varnishes [4]. The compound's low water solubility (0.01 g/100 mL) ensures retention in the cured film, while its absorption maximum at 373–375 nm and blue fluorescence emission provide whitening and brightening effects upon UV exposure . In printing inks, BBOT has been utilized as an anti-counterfeiting marker .

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